6-Methoxy-2-methylnicotinohydrazide
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Overview
Description
6-Methoxy-2-methylnicotinohydrazide is a chemical compound that belongs to the class of nicotinic acid hydrazides.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-2-methylnicotinohydrazide typically involves the reaction of 6-methoxy-2-methylnicotinic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-2-methylnicotinohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nicotinic acid derivatives, while substitution reactions can produce a variety of functionalized nicotinohydrazides .
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial agent against various bacterial strains.
Industry: It can be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-Methoxy-2-methylnicotinohydrazide involves its interaction with specific molecular targets. For instance, in its role as an antimicrobial agent, it may inhibit bacterial enzymes essential for cell wall synthesis. As an anticancer agent, it can induce apoptosis in cancer cells by modulating signaling pathways such as the Nur77 pathway .
Comparison with Similar Compounds
Similar Compounds
6-Methoxy-2-naphthylpropanamide: Known for its antibacterial activity.
6-Methoxy-2(3H)-benzoxazolone: Identified as a biological nitrification inhibitor.
Uniqueness
6-Methoxy-2-methylnicotinohydrazide stands out due to its dual potential as both an antimicrobial and anticancer agent. Its unique structure allows it to interact with a variety of molecular targets, making it a versatile compound in medicinal chemistry .
Properties
Molecular Formula |
C8H11N3O2 |
---|---|
Molecular Weight |
181.19 g/mol |
IUPAC Name |
6-methoxy-2-methylpyridine-3-carbohydrazide |
InChI |
InChI=1S/C8H11N3O2/c1-5-6(8(12)11-9)3-4-7(10-5)13-2/h3-4H,9H2,1-2H3,(H,11,12) |
InChI Key |
MUAMBLAANZSGEC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)OC)C(=O)NN |
Origin of Product |
United States |
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